Home > Products > Screening Compounds P113286 > Viminol hydroxybenzoate
Viminol hydroxybenzoate - 21466-60-4

Viminol hydroxybenzoate

Catalog Number: EVT-1552264
CAS Number: 21466-60-4
Molecular Formula: C28H35ClN2O3
Molecular Weight: 483 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Viminol hydroxybenzoate is an organochlorine compound.
Overview

Viminol hydroxybenzoate, also known as viminol-p-hydroxybenzoate, is a compound derived from viminol, an opioid analgesic developed in the 1960s. This compound was created to provide an alternative to traditional opioids, aiming to reduce the side effects commonly associated with these drugs. Viminol itself is characterized by its unique structure based on α-pyrryl-2-aminoethanol and has been shown to possess both analgesic (pain-relieving) and antitussive (cough-suppressing) properties. It is marketed under the brand name Dividol and has been utilized primarily for pain management.

Source and Classification

Viminol hydroxybenzoate is classified as a non-narcotic analgesic. Its development was motivated by the need for effective pain relief with a lower potential for abuse and fewer side effects compared to traditional opioids. The compound is synthesized from viminol, which is itself an opioid derivative.

Synthesis Analysis

Methods and Technical Details

The synthesis of viminol hydroxybenzoate involves several steps that begin with the preparation of the parent compound, viminol. The process typically includes:

  1. Synthesis of Viminol: Viminol is synthesized through a multi-step process starting from pyrrole derivatives, followed by the introduction of amino alcohol moieties. The specific stereochemistry of the resulting compound can be controlled during synthesis to yield various stereoisomers, each exhibiting different pharmacological properties .
  2. Formation of Hydroxybenzoate: The hydroxybenzoate moiety is introduced through esterification reactions, where viminol reacts with p-hydroxybenzoic acid or its derivatives under acidic conditions to form viminol hydroxybenzoate.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

Viminol hydroxybenzoate retains the core structure of viminol while incorporating a hydroxybenzoate group. Its molecular formula can be represented as C21H31ClN2O3C_{21}H_{31}ClN_{2}O_{3}, indicating the presence of chlorine, nitrogen, and additional oxygen atoms from the hydroxybenzoate group.

  • Molecular Weight: Approximately 362.94 g/mol
  • Structural Features: The compound features a complex arrangement involving a pyrrole ring, amino alcohol functionality, and a hydroxybenzoate moiety, contributing to its unique pharmacological profile .
Chemical Reactions Analysis

Reactions and Technical Details

Viminol hydroxybenzoate participates in various chemical reactions typical of esters and amines:

  1. Hydrolysis: Under acidic or basic conditions, viminol hydroxybenzoate can undergo hydrolysis to regenerate viminol and p-hydroxybenzoic acid.
  2. Esterification: The formation of viminol hydroxybenzoate itself is a result of an esterification reaction between viminol and p-hydroxybenzoic acid.
  3. Binding Interactions: The compound exhibits binding interactions with μ-opioid receptors similar to those observed with other opioid compounds, influencing its analgesic efficacy .
Mechanism of Action

Process and Data

Viminol hydroxybenzoate acts primarily as a μ-opioid receptor agonist. Its mechanism involves:

  • Receptor Binding: Upon administration, viminol hydroxybenzoate binds to μ-opioid receptors in the central nervous system, mimicking natural endorphins.
  • Pain Relief: This binding action leads to inhibition of pain pathways, resulting in analgesia.
  • Mixed Agonist-Antagonist Profile: Due to its unique stereochemistry, certain isomers may exhibit antagonist properties at different receptor subtypes, potentially reducing side effects such as respiratory depression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data includes:

  • Melting Point: Approximately 160-165°C
  • Boiling Point: Not specifically documented but expected to decompose before boiling due to its complex structure .
Applications

Scientific Uses

Viminol hydroxybenzoate is primarily utilized in clinical settings for:

  • Pain Management: Effective in treating acute postoperative pain due to its analgesic properties.
  • Cough Suppression: Its antitussive effects make it useful for managing cough-related conditions.
  • Research Applications: Investigated for potential use in chronic pain management strategies that aim to minimize opioid dependence risks .
Historical Development and Pharmacological Classification

Synthesis and Discovery Timeline of Viminol Hydroxybenzoate

Viminol hydroxybenzoate emerged from systematic pharmaceutical research conducted by the Italian drug company Zambon in the 1960s. The compound was developed through innovative stereochemical manipulation of the α-pyrryl-2-aminoethanol structure – a novel backbone distinct from classical opioid scaffolds like morphinans or benzomorphans [1] [9]. The foundational synthesis was first documented in the 1966 patent application (US Patent 3,539,589) describing the preparation of 1-(α-pyrryl)-2-aminoethanols, which established the chemical framework for viminol [1]. This patent detailed the condensation reaction between substituted pyrrole derivatives and aminoalcohol precursors to form the core structure.

The compound's development timeline features several critical milestones:

  • 1966: Initial synthesis of the viminol backbone described in US Patent 3,539,589
  • 1974: Isolation and characterization of viminol's six stereoisomers through advanced chromatographic techniques, revealing significant pharmacological differences between configurations [1] [9]
  • 1977: Introduction of viminol p-hydroxybenzoate (Dividol®) as a stable salt formulation enhancing bioavailability [5]
  • 1979: Development of fluorinated analogs (2F-Viminol) with twice the potency and reduced acute toxicity [1]
  • 1990: Synthesis of pyrrolidone analogs with dramatically increased analgesic activity (318× morphine potency in animal models) [1]

Table: Key Milestones in Viminol Hydroxybenzoate Development

YearDevelopment MilestonePatent/Publication
1966Initial synthesis of α-pyrryl-2-aminoethanol scaffoldUS 3,539,589
1974Isolation and characterization of stereoisomersUS 3,857,857
1977Introduction of hydroxybenzoate salt formulationNeto et al. study [5]
1979Development of fluorinated analogsUS 4,148,907
1990Synthesis of high-potency pyrrolidone analogsUS 4,960,788

The hydroxybenzoate salt formulation (C₂₈H₃₅ClN₂O₃) was specifically engineered to enhance stability and oral bioavailability compared to the free base form (C₂₁H₃₁ClN₂O) [7] [9]. This salt formation represented a crucial pharmaceutical advancement that facilitated clinical application.

Evolution within Synthetic Opioid Analgesics

Viminol hydroxybenzoate occupies a distinctive niche within synthetic opioid development due to its unique chemical architecture and stereochemical complexity. Unlike conventional opioids derived from morphinan or piperidine scaffolds, viminol features an original pyrrole-ethanolamine structure with a chlorobenzyl substituent [1] [9]. This structural novelty translates to atypical receptor interactions and pharmacological properties. The compound exists as a racemic mixture of six stereoisomers, each exhibiting different pharmacological activities:

  • The 1S-(R,R)-disecbutyl isomer functions as a potent μ-opioid full agonist with approximately 5.5 times the potency of morphine
  • The 1S-(S,S)-disecbutyl isomer acts as an opioid antagonist
  • Four additional isomers are pharmacologically inactive [1]

This stereochemical composition creates an intrinsic mixed agonist-antagonist profile when administered as the racemate, positioning viminol hydroxybenzoate within the therapeutic class alongside other mixed-action opioids like pentazocine – but with a potentially improved side effect profile [1] [7]. The compound's development represented a strategic approach to retain analgesic efficacy while mitigating classical opioid drawbacks.

Table: Comparative Analysis of Viminol Hydroxybenzoate Among Synthetic Opioids

Structural ClassPrototype CompoundsKey Differentiation of Viminol
MorphinanMorphine, CodeinePyrrole-ethanolamine core vs. phenanthrene core
PhenylpiperidineMeperidine, FentanylStereochemical complexity (6 isomers)
BenzomorphanPentazocineMixed agonist-antagonist profile via isomer ratio
DiphenylheptaneMethadoneChlorobenzyl-pyrrole moiety

Pharmacologically, viminol hydroxybenzoate exhibits dual central and peripheral actions. While its primary analgesic effect occurs through μ-opioid receptor agonism in the central nervous system, it also demonstrates significant peripheral activity in inflamed tissues where it inhibits pro-inflammatory substance release and pain signal transmission [4]. This multimodal mechanism distinguishes it from classical centrally-acting opioids. The compound additionally modulates neurotransmitter release – particularly dopamine, serotonin, and norepinephrine – within descending inhibitory pain pathways, contributing to both analgesic and mood-enhancing effects [4]. Clinical evaluations against established analgesics demonstrated comparable efficacy to pentazocine in postoperative pain models, validating its therapeutic positioning within the mixed-action opioid category [1] [10].

Regulatory Milestones and Global Approval Status

The regulatory journey of viminol hydroxybenzoate reflects its specialized therapeutic application and safety profile. The compound first gained pharmaceutical approval in several European countries during the 1970s under the brand name Dividol®, primarily indicated for moderate to severe pain management [3] [10]. Its current international status features significant regional variation:

  • Brazil: Classified as a Class A1 narcotic drug under Anvisa Regulation RDC No. 877, permitting medical use under strict controls [1]
  • European Union: Maintains market authorization in select countries including Italy and Portugal, though not universally approved across all member states
  • United States: Lacks FDA approval and remains unavailable in clinical practice [10]
  • International: Assigned the ATC code N02BG05 (Other Analgesics and Antipyretics, Opioids) by the WHO Collaborating Centre for Drug Statistics Methodology [2]

The global regulatory divergence stems from differing evaluations of its benefit-risk profile. The compound's mixed agonist-antagonist properties and reduced respiratory depression potential compared to full μ-agonists contributed to its approval in markets seeking alternatives to classical opioids with lower abuse potential [1] [4]. However, its complex stereochemistry presented regulatory challenges regarding quality control and batch consistency, particularly in early development phases before advanced chromatographic separation methods were established [1].

Table: Global Regulatory Status of Viminol Hydroxybenzoate

Region/CountryApproval StatusControl ClassificationBrand Names
BrazilApprovedClass A1 NarcoticDividol®
ItalyApprovedPrescription-onlyDividol®
PortugalApprovedControlled SubstanceDividol®
United StatesNot approvedN/AN/A
European UnionLimited approvalVaries by countryDividol®

Patent protections for the original formulation expired during the 1990s, though intellectual property remains active for specific stereoisomers and derivatives. The 1990 Zambon patent (US 4,960,788) covering pyrrolidone analogs with exceptional potency (318× morphine) demonstrates continued pharmaceutical interest in this structural class [1]. Current regulatory trends suggest viminol hydroxybenzoate maintains a specialized role in pain management protocols in approved regions, particularly where its mixed agonist-antagonist profile offers clinical advantages over traditional opioids [3] [10].

Properties

CAS Number

21466-60-4

Product Name

Viminol hydroxybenzoate

IUPAC Name

[1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethyl] 4-hydroxybenzoate

Molecular Formula

C28H35ClN2O3

Molecular Weight

483 g/mol

InChI

InChI=1S/C28H35ClN2O3/c1-5-20(3)31(21(4)6-2)19-27(34-28(33)22-13-15-24(32)16-14-22)26-12-9-17-30(26)18-23-10-7-8-11-25(23)29/h7-17,20-21,27,32H,5-6,18-19H2,1-4H3

InChI Key

HZTHPJGBPGLHIS-UHFFFAOYSA-N

SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC

Canonical SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.